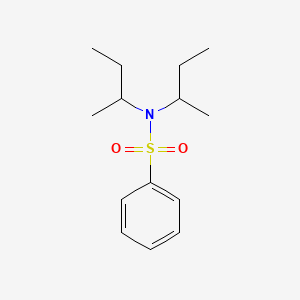
1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFMS is a sulfonamide derivative that has been synthesized and studied for its pharmacological properties. In
Mécanisme D'action
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide is not fully understood. However, it has been suggested that 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide may inhibit the activity of enzymes involved in cancer cell growth and inflammation. 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the production of inflammatory cytokines. 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has also been shown to inhibit the activity of HDACs, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis in vitro and in vivo. 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Orientations Futures
There are several future directions for research on 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide. One direction is to further investigate its mechanism of action, particularly its inhibition of HDACs. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, it may be useful to investigate the potential side effects of 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide and to develop methods for minimizing these side effects. Overall, 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide can be synthesized through a multistep process. The starting material for the synthesis is 2-chloro-6-fluoroaniline, which is reacted with 2-methoxybenzyl chloride in the presence of a base to form 2-chloro-6-fluoro-N-(2-methoxybenzyl)aniline. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S/c1-21-15-8-3-2-5-11(15)9-18-22(19,20)10-12-13(16)6-4-7-14(12)17/h2-8,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPAODPDQHCMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4925882.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4925896.png)

![N-[(4-nitrophenyl)sulfonyl]valine](/img/structure/B4925913.png)
![N-cyclohexyl-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4925920.png)
![2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4925929.png)
![1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4925935.png)

![1-(3-fluorobenzyl)-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4925955.png)
![2-chloro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4925969.png)

![ethyl 4-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4925973.png)
![3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acrylamide](/img/structure/B4925987.png)